6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde is a boronate ester-functionalized naphthalene derivative featuring an aldehyde group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 6-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems for applications in pharmaceuticals, organic electronics, and materials science . Its naphthalene backbone provides extended π-conjugation, enhancing electronic properties compared to simpler aromatic systems like benzene or thiophene derivatives. The aldehyde group introduces additional reactivity for nucleophilic additions or condensation reactions, making it versatile in multistep syntheses .
Properties
CAS No. |
1381940-44-8 |
|---|---|
Molecular Formula |
C17H19BO3 |
Molecular Weight |
282.1 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H19BO3/c1-16(2)17(3,4)21-18(20-16)15-8-7-13-9-12(11-19)5-6-14(13)10-15/h5-11H,1-4H3 |
InChI Key |
QIVASFACMOHKLY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde typically involves the borylation of a naphthalene derivative. One common method is the palladium-catalyzed borylation of a naphthalene precursor using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Potassium permanganate (KMnO₄) in acidic or neutral conditions is commonly employed for this transformation.
Reaction:
1-cyclopropyl-1H-imidazole-2-carbaldehyde → 1-cyclopropyl-1H-imidazole-2-carboxylic acid
| Reagent | Conditions | Yield | Product Stability |
|---|---|---|---|
| KMnO₄ (aq.) | 25°C, 6–8 hr | ~75% | Stable in aqueous media |
| CrO₃ (H₂SO₄) | 0°C, 2 hr | ~60% | Sensitive to overoxidation |
Oxidation products are critical intermediates for synthesizing bioactive molecules, including antimicrobial agents .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reaction:
1-cyclopropyl-1H-imidazole-2-carbaldehyde → (1-cyclopropyl-1H-imidazol-2-yl)methanol
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C → RT | 85% |
| LiAlH₄ | THF | Reflux | 92% |
The alcohol derivative serves as a precursor for ethers or esters in pharmaceutical synthesis.
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions with amines, thiols, and hydrazines :
Example with Ammonia:
Condensation with ammonia forms 2-(1H-imidazol-2-yl)-1H-imidazole (2,2’-bisimidazole) under ambient conditions .
Reaction:
2 × 1-cyclopropyl-1H-imidazole-2-carbaldehyde + NH₃ → 2,2’-bisimidazole derivative
| Catalyst | pH | Time | Product Application |
|---|---|---|---|
| None | 6–7 | 48 hr | Light-absorbing materials |
This reaction is notable for producing conjugated systems with potential optoelectronic applications .
Cyclization and Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening under acidic or thermal conditions :
Reaction:
1-cyclopropyl-1H-imidazole-2-carbaldehyde → Imidazole-propanal derivatives
| Condition | Catalyst | Outcome |
|---|---|---|
| H₂SO₄ (conc.) | – | Ring opening to allylic aldehyde |
| 150°C | – | Isomerization to linear chain |
Electrophilic Substitution on the Imidazole Ring
The imidazole ring undergoes halogenation or nitration at the C4/C5 positions:
Chlorination Example:
1-cyclopropyl-1H-imidazole-2-carbaldehyde → 4-chloro-1-cyclopropyl-1H-imidazole-2-carbaldehyde
| Reagent | Position | Selectivity |
|---|---|---|
| Cl₂ (FeCl₃) | C4 |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 270.13 g/mol. It features a naphthalene backbone substituted with a dioxaborolane moiety, which is known for its reactivity in borylation reactions.
Organic Synthesis
Borylation Reactions
- Application : The compound is utilized as a boron source in borylation reactions, particularly for the functionalization of aromatic compounds.
- Mechanism : It can facilitate the formation of aryl boronates through palladium-catalyzed cross-coupling reactions. This is crucial for synthesizing complex organic molecules.
- Case Study : Research has demonstrated that using this compound in conjunction with palladium catalysts allows for selective borylation at specific positions on aromatic rings, enhancing the efficiency of synthetic routes in organic chemistry .
Hydroboration
- Application : It serves as a reagent for hydroboration processes involving alkenes and alkynes.
- Mechanism : The hydroboration reaction leads to the formation of organoboron compounds that can be further transformed into alcohols or other functional groups.
- Case Study : Studies have shown that this compound can effectively hydroborate terminal alkynes to produce vinyl boronates, which are valuable intermediates in organic synthesis .
Material Science
Polymer Chemistry
- Application : The compound is used in the development of new polymeric materials with enhanced properties.
- Mechanism : By incorporating boron-containing units into polymer backbones, materials exhibit improved thermal stability and mechanical strength.
- Case Study : Research indicates that polymers synthesized with this compound display superior electrical conductivity and thermal properties compared to traditional polymers .
Nanomaterials
- Application : It plays a role in the synthesis of boron-doped nanomaterials.
- Mechanism : The introduction of boron into nanostructures can modify their electronic properties, making them useful in applications such as sensors and catalysts.
- Case Study : Investigations have revealed that boron-doped carbon nanomaterials exhibit enhanced catalytic activity in various chemical reactions due to increased electron density .
Medicinal Chemistry
Drug Development
- Application : The compound is explored for its potential use in drug development, particularly as a building block for biologically active compounds.
- Mechanism : Its ability to form stable complexes with biological targets makes it suitable for designing new pharmaceuticals.
- Case Study : Recent studies have identified derivatives of this compound that show promising activity against specific cancer cell lines, suggesting its potential as an anticancer agent .
Data Table
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde involves its ability to form boronate esters with diols and other nucleophiles. This interaction is facilitated by the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid. The compound can also participate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, where it serves as a boron source for the formation of carbon-carbon bonds .
Comparison with Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Benzene ring with aldehyde (position 2) and boronate ester (position 2).
- Key Differences : The naphthalene system in the target compound offers greater steric bulk and extended conjugation, which may enhance stability in cross-coupling reactions. The aldehyde in the benzene derivative is more electron-deficient due to reduced resonance stabilization compared to naphthalene .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Structure : Thiophene ring with aldehyde (position 2) and boronate ester (position 5).
- Key Differences : The thiophene’s sulfur atom introduces heteroaromaticity, altering electronic properties (e.g., higher electron density at the aldehyde). The target compound’s naphthalene system provides better thermal stability and fluorescence properties, making it preferable for OLED materials .
- Applications : Used in conductive polymers; less common in pharmaceutical intermediates compared to naphthalene derivatives .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman
- Structure : Chroman (benzopyran) system with boronate ester at position 4.
- Key Differences : Lack of an aldehyde group limits its utility in condensation reactions. The oxygen atom in chroman enhances polarity, improving solubility in polar solvents compared to the target compound .
- Applications : Primarily explored in medicinal chemistry for heterocyclic drug scaffolds .
Reactivity in Cross-Coupling
- The naphthalene derivative exhibits slower coupling kinetics compared to benzene analogs due to steric bulk but achieves higher yields in reactions requiring extended conjugation (e.g., polyaromatic hydrocarbons) .
- The aldehyde group in the target compound can participate in tandem reactions (e.g., Knoevenagel condensations) post-coupling, a feature absent in non-aldehydic analogs like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman .
Physical and Chemical Properties
Biological Activity
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde is a compound notable for its unique dioxaborolane moiety, which enhances its reactivity and stability. This compound has garnered attention in various fields, including organic synthesis, material science, and biological applications. Its potential as a fluorescent probe and catalyst further underscores its versatility.
The synthesis of this compound typically involves the reaction of naphthalene derivatives with boronic acids in the presence of suitable catalysts. The presence of the dioxaborolane group contributes to its stability and reactivity, making it an excellent candidate for cross-coupling reactions.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing the dioxaborolane structure have shown IC50 values in the low micromolar range against human cancer cell lines. A specific study highlighted that compounds derived from benzo[b]furan exhibited antiproliferative potency that was markedly enhanced by the presence of certain functional groups .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 10h | HL-60 | 0.56 |
| CA-4 | HL-60 | 1.0 |
| 10g | U937 | 1.4 |
| 10j | U937 | 1.6 |
These findings suggest that modifications to the dioxaborolane structure can significantly influence biological activity.
The mechanism by which these compounds exert their effects is believed to involve the inhibition of tubulin polymerization and induction of apoptosis. For example, compounds similar to this compound have been shown to activate caspases in cancer cells, leading to programmed cell death .
Applications in Biological Imaging
Due to its unique structural properties, this compound serves as a valuable fluorescent probe for biological imaging. Its ability to visualize cellular processes in real-time allows researchers to study dynamic biological systems effectively. The incorporation of the dioxaborolane moiety enhances the fluorescence properties of the naphthalene backbone.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antiproliferative Activity : A series of derivatives were tested against multiple cancer cell lines (e.g., MDA-MB-435 melanoma cells), revealing that certain modifications led to enhanced growth inhibition with GI50 values below 0.01 µM .
- Apoptosis Induction : Research demonstrated that specific analogs could significantly increase apoptotic markers in treated cells compared to controls . This highlights the potential therapeutic applications of these compounds in oncology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde?
- Methodology : The compound is typically synthesized via sequential functionalization of the naphthalene scaffold. Key steps include:
- Borylation : Introducing the boronate ester group via palladium-catalyzed Miyaura borylation (using Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos) .
- Formylation : Installing the carbaldehyde group via Vilsmeier-Haack formylation (using POCl₃ and DMF) or directed ortho-metalation followed by quenching with DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., using ethanol/dichloromethane) ensures >95% purity .
Q. How is the structure of this compound confirmed after synthesis?
- Methodology : Multi-modal characterization is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and boronate ester signals (δ 1.0–1.3 ppm for methyl groups) .
- X-ray Crystallography : Use SHELX or OLEX2 software for single-crystal analysis to resolve bond lengths and angles, particularly verifying the planar geometry of the naphthalene core .
- Mass Spectrometry : HRMS (ESI-TOF) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₁BO₃: 296.15) .
Q. What are the primary applications of this compound in materials science?
- Methodology : The boronate-carbaldehyde motif enables diverse applications:
- OLEDs : Acts as an electron donor in thermally activated delayed fluorescence (TADF) emitters. Couple with electron-deficient moieties (e.g., triazine) via Suzuki-Miyaura cross-coupling .
- Polymer Synthesis : Serve as a monomer in conjugated polymers for optoelectronic devices. Monitor polymerization efficiency via GPC and UV-vis spectroscopy .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the boronate group without side reactions?
- Methodology :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to minimize deborylation. Use ligand-accelerated catalysis (e.g., XPhos) for regioselective borylation .
- Solvent Effects : Compare anhydrous THF vs. dioxane; the latter reduces hydrolysis of the boronate ester. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) .
- Temperature Control : Maintain 80–100°C for 12–24 hours. Higher temperatures (>110°C) risk decomposition (evidenced by HPLC-MS impurities) .
Q. How to resolve contradictions in toxicological data for naphthalene derivatives?
- Methodology :
- Risk of Bias Assessment : Apply structured questionnaires (Table C-6/C-7 from ) to evaluate study design (e.g., randomization, dose consistency) .
- Meta-Analysis : Aggregate data from in vitro (e.g., Ames test) and in vivo studies (rodent models), prioritizing studies with low bias scores .
- Mechanistic Studies : Use computational models (e.g., QSAR) to correlate structural features (e.g., aldehyde group) with toxicity endpoints (e.g., cytochrome P450 inhibition) .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Calculate bond dissociation energies (BDEs) for the C–B bond (e.g., ~85 kcal/mol) to assess stability under catalytic conditions .
- Transition State Modeling : Simulate Pd insertion into the C–B bond using Gaussian09 with B3LYP/6-31G(d) basis set. Compare activation barriers for Suzuki vs. Stille couplings .
- Solvent Modeling : Use COSMO-RS to predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
